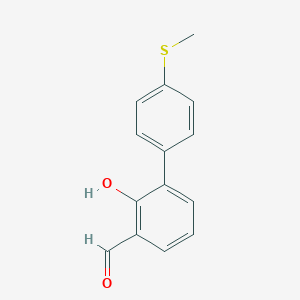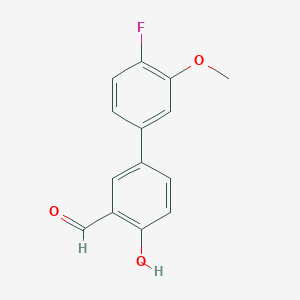
4-(2-Chloro-4-methylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-4-methylphenyl)-2-formylphenol, 95% (4-CMPF-2FP-95%) is an organic compound with a molecular formula of C9H9ClO2. It is a white solid that is soluble in water and ethanol. 4-CMPF-2FP-95% has a variety of uses in the scientific community, including in the synthesis of other compounds, as a reagent in organic reactions, and in various research applications.
Wissenschaftliche Forschungsanwendungen
4-CMPF-2FP-95% has a variety of applications in scientific research. It has been used in the synthesis of other compounds, such as 2,3-dichloro-5-methylphenol, which has potential applications in the pharmaceutical industry. It has also been used in the synthesis of various compounds for use in organic reactions, such as the synthesis of a-hydroxy esters and a-amino acids. Additionally, 4-CMPF-2FP-95% has been used in the synthesis of various compounds for use in biological research, such as the synthesis of compounds for use in enzyme inhibition studies.
Wirkmechanismus
The mechanism of action of 4-CMPF-2FP-95% is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as the enzyme cytochrome P450. This inhibition is thought to be due to the compound’s ability to bind to the active site of the enzyme, thus preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CMPF-2FP-95% are not fully understood. However, it is believed that the compound has the potential to affect various biochemical and physiological processes. For example, the compound has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, the compound has been shown to have an effect on the expression of certain genes, as well as on the growth and development of cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-CMPF-2FP-95% in laboratory experiments include its low cost, its stability in a variety of solvents, and its ability to be synthesized in a variety of ways. Additionally, the compound has been shown to have an effect on the expression of certain genes, as well as on the growth and development of cells.
The limitations of using 4-CMPF-2FP-95% in laboratory experiments include its potential toxicity, its potential to cause skin and eye irritation, and its potential to cause allergic reactions. Additionally, the compound has not been extensively studied, so its mechanism of action and biochemical and physiological effects are not fully understood.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 4-CMPF-2FP-95%. One potential future direction is to further study the compound’s mechanism of action and biochemical and physiological effects. Additionally, the compound could be further studied for its potential applications in the synthesis of other compounds, as well as for its potential use in organic reactions. Additionally, the compound could be further studied for its potential use in enzyme inhibition studies. Finally, the compound could be further studied for its potential use in the development of new drugs and other compounds.
Synthesemethoden
4-CMPF-2FP-95% can be synthesized in two main ways. The first method involves reacting 2-chloro-4-methylphenol with formic acid. This reaction occurs in the presence of a catalyst and yields 4-CMPF-2FP-95% as the product. The second method involves the reaction of 2-chloro-4-methylphenol with paraformaldehyde. This reaction also occurs in the presence of a catalyst and yields 4-CMPF-2FP-95% as the product.
Eigenschaften
IUPAC Name |
5-(2-chloro-4-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-2-4-12(13(15)6-9)10-3-5-14(17)11(7-10)8-16/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDNNZLHIWMGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685184 |
Source


|
| Record name | 2'-Chloro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-methylphenyl)-2-formylphenol | |
CAS RN |
1111128-99-4 |
Source


|
| Record name | 2'-Chloro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














